![molecular formula C13H23NO3 B2640325 (1S,3R,4S)-tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate CAS No. 869658-28-6](/img/structure/B2640325.png)
(1S,3R,4S)-tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1S,3R,4S)-tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate” is a complex organic molecule. It contains a bicyclic structure, specifically a bicyclo[2.2.2]octane, which is a type of carbocyclic compound where two carbon atoms are common to two rings . The molecule also contains a carboxylate ester functional group and a hydroxymethyl group.
Molecular Structure Analysis
The molecule contains a bicyclo[2.2.2]octane core, which is a type of carbocyclic compound where two carbon atoms are common to two rings . This type of structure is found in many natural products and has been the subject of numerous synthetic studies .
Scientific Research Applications
Environmental Impact and Decomposition
MTBE, a compound related to tert-Butyl-based chemicals, has been extensively studied for its environmental impact, particularly its contamination of groundwater due to its high solubility in water and low biodegradation potential. Research indicates various methods for the decomposition of MTBE, including the use of cold plasma reactors, showcasing the feasibility of alternative decomposition methods to address environmental concerns (Hsieh et al., 2011).
Thermophysical Property Measurements
The mixtures containing MTBE and other ethers have been the subject of thermophysical property measurements to understand their behaviors in various conditions. Such research aids in refining the use of these compounds as gasoline additives, impacting octane rating and reducing exhaust pollution without compromising the environmental and health safety standards (Marsh et al., 1999).
Biodegradation in Soil and Groundwater
The biodegradation and fate of ETBE, another tert-Butyl-based compound, in soil and groundwater have been extensively reviewed, highlighting microbial pathways capable of aerobically degrading ETBE. This research provides insights into the environmental behavior of tert-Butyl-based compounds and their potential for remediation in contaminated sites (Thornton et al., 2020).
Application in Fuel Oxygenation and Performance Enhancement
Research on the application of polymer membranes for the purification of fuel oxygenates like MTBE highlights the importance of these compounds in enhancing fuel performance and reducing hazardous emissions. Such studies contribute to the development of more efficient and environmentally friendly fuel additives (Pulyalina et al., 2020).
Mechanism of Action
The tert-butyl group is known for its unique reactivity pattern due to its crowded structure . It is used in various chemical transformations and has implications in biosynthetic and biodegradation pathways .
The bicyclo[2.2.2]octane structure is a part of a wide range of compounds that can be synthesized with excellent enantioselectivities under metal-free, mild, and operationally simple conditions .
properties
IUPAC Name |
tert-butyl (3R)-3-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-10-6-4-9(5-7-10)11(14)8-15/h9-11,15H,4-8H2,1-3H3/t9?,10?,11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNBVMDFILMTMQ-ILDUYXDCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC(C1CO)CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](C2CCC1CC2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,3R,4S)-tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.